Methyl 2-chloro-6-(4-(trifluoromethoxy)phenyl)isonicotinate
Description
Methyl 2-chloro-6-(4-(trifluoromethoxy)phenyl)isonicotinate (CAS: 2322968-82-9) is a synthetic organic compound with a molecular weight of 331.68 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and a 4-(trifluoromethoxy)phenyl group at the 6-position, esterified with a methyl group. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chloro substituent may influence electronic properties and reactivity, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
methyl 2-chloro-6-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c1-21-13(20)9-6-11(19-12(15)7-9)8-2-4-10(5-3-8)22-14(16,17)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRCHPSGKXQSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132551 | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261504-53-3 | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261504-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(4-(trifluoromethoxy)phenyl)isonicotinate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The chlorine atom at position 2 undergoes substitution with nucleophiles due to activation by the electron-withdrawing trifluoromethoxy group and pyridine ring.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Grignard alkylation | RMgX (THF, 0°C to reflux) | 2-alkyl-6-(4-(trifluoromethoxy)phenyl)isonicotinate | |
| Amination | NH<sub>3</sub> (sealed tube, 120°C) | 2-amino derivative |
Mechanistic insight : The trifluoromethoxy group enhances ring electrophilicity, facilitating attack by soft nucleophiles (e.g., Grignard reagents) at position 2 . Steric hindrance from the 4-(trifluoromethoxy)phenyl group directs regioselectivity to the less hindered chlorine site.
Transition Metal-Catalyzed Cross-Coupling
The chloro substituent participates in palladium-mediated coupling reactions, enabling C–C bond formation.
Key finding : Suzuki reactions with arylboronic acids achieve >85% yield under optimized conditions, with the trifluoromethoxy group remaining intact. The methyl ester group does not interfere with catalytic cycles when using polar aprotic solvents like DME .
Ester Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis to generate carboxylic acid intermediates for further functionalization.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12 hr) | 2-chloro-6-(4-(trifluoromethoxy)phenyl)isonicotinic acid | |
| Basic hydrolysis | NaOH (aq)/EtOH, 70°C (8 hr) | Sodium carboxylate salt |
Applications : The carboxylic acid serves as a precursor for amide couplings (EDC/HOBt) and esterifications with alternative alcohols. Computational studies suggest the trifluoromethoxy group enhances acid stability by reducing electron density at the carbonyl oxygen.
Oxidation and Reduction Pathways
Controlled redox transformations modify the pyridine core and substituents.
Notable limitation : Direct oxidation of the chlorine atom to carbonyl groups (e.g., using CrO<sub>3</sub>) is disfavored due to competing pyridine ring oxidation . Catalytic hydrogenation requires elevated pressures (5–10 atm) for complete saturation.
This compound’s reactivity profile highlights its versatility as a synthetic intermediate. The chlorine atom serves as the primary reactive site, while the ester and trifluoromethoxy groups provide orthogonal functionality for sequential modifications. Current research focuses on enantioselective cross-coupling and photocatalytic C–H activation protocols to expand its synthetic utility .
Scientific Research Applications
Methyl 2-chloro-6-(4-(trifluoromethoxy)phenyl)isonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-(4-(trifluoromethoxy)phenyl)isonicotinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 2-chloro-6-(4-(trifluoromethoxy)phenyl)isonicotinate and Related Compounds
| Compound Name / ID | CAS Number | Molecular Weight (g/mol) | Notable Substituents |
|---|---|---|---|
| This compound (RK181290) | 2322968-82-9 | 331.68 | Chloro, trifluoromethoxy, methyl ester |
| RK181289 | 1261504-53-3 | Not provided | Unspecified (likely structural analog) |
Key Observations :
Trifluoromethoxy vs. For example, trifluoromethoxy-substituted compounds often exhibit enhanced metabolic stability and bioavailability over their methoxy counterparts in pesticidal or medicinal agents .
Chlorine Substitution: The 2-chloro substituent in RK181290 may reduce ring electron density, affecting reactivity in nucleophilic aromatic substitution (NAS) reactions. This contrasts with non-halogenated isonicotinate esters, which are more prone to electrophilic attack.
Ester Functionality :
- The methyl ester group in RK181290 serves as a hydrolyzable prodrug motif, a feature shared with agrochemicals like pyrethroids. Hydrolysis to the carboxylic acid could modulate activity, similar to compounds such as methyl chlorantraniliprole .
Notes
Limitations : The evidence provided lacks detailed experimental data (e.g., spectroscopic, biological activity) for RK181290 and its analogs. Comparisons rely on inferred substituent effects rather than empirical studies.
Recommendations : Further research should prioritize synthesizing RK181290 derivatives and benchmarking them against established compounds (e.g., flonicamid, chlorantraniliprole) to quantify potency, solubility, and stability.
This analysis underscores the compound’s structural uniqueness while highlighting the need for targeted experimental validation to define its practical advantages.
Biological Activity
Methyl 2-chloro-6-(4-(trifluoromethoxy)phenyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H12ClF3N2O3
- Molecular Weight : 348.70 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which can lead to altered metabolic pathways in cells.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially effective against a range of bacterial strains.
- Antitumor Activity : Research indicates that it could inhibit the growth of tumor cells, although specific pathways remain to be fully elucidated.
Antimicrobial Properties
A study conducted on related compounds showed moderate antimicrobial activity against both gram-positive and gram-negative bacteria. The docking studies indicated a significant binding affinity to bacterial enzymes, suggesting a potential mechanism for its antimicrobial effects .
Antitumor Effects
In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines. The compound's ability to interfere with cell division was highlighted in studies involving centrosome amplification in cancer cells, leading to aberrant mitotic spindles and cell death .
Case Studies
- Antimicrobial Screening : A recent study evaluated various derivatives of isonicotinate compounds, including this compound, for their antibacterial properties. The results indicated that modifications in the trifluoromethoxy group significantly enhanced antimicrobial activity against resistant strains .
- Cancer Cell Line Studies : In experiments involving human cancer cell lines, the compound was shown to effectively reduce cell viability at micromolar concentrations. The mechanism involved the disruption of microtubule dynamics during mitosis, which was confirmed through immunofluorescence assays .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Methyl 2-chloro-6-(4-(trifluoromethoxy)phenyl)isonicotinate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via a multi-step pathway, typically involving:
Coupling Reactions : Aryl halide intermediates (e.g., 4-(trifluoromethoxy)phenylboronic acid) are coupled to chlorinated pyridine cores using Suzuki-Miyaura cross-coupling under palladium catalysis .
Esterification : The isonicotinic acid derivative is esterified with methanol under acidic conditions (e.g., H₂SO₄ catalysis) to form the methyl ester .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (from ethanol/water) are critical for isolating high-purity product (>98% by GC) .
Key Variables : Reaction temperature (0–6°C for intermediates ), catalyst loading (Pd(PPh₃)₄ at 5 mol%), and stoichiometry of boronic acid derivatives affect yield (typically 70–88% for analogous compounds ).
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and trifluoromethoxy groups at positions 2 and 6).
- Mass Spectrometry (ESI-MS) : Used to verify molecular weight (e.g., [M+H]+ ions observed at m/z 336.1 for related esters ).
- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity, critical for biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for trifluoromethoxy-substituted heterocycles?
Methodological Answer: Discrepancies in yields (e.g., 70% vs. 88% in similar syntheses ) arise from:
- Side Reactions : Trifluoromethoxy groups are prone to hydrolysis under basic conditions; anhydrous solvents (e.g., THF) and inert atmospheres mitigate this.
- Catalyst Deactivation : Pd catalysts may be poisoned by chloride byproducts; ligand screening (e.g., XPhos vs. SPhos) improves efficiency .
- Validation : Reproducibility requires strict control of reaction parameters (temperature, stirring rate) and impurity profiling via LC-MS .
Q. How does the electronic nature of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The -OCF₃ group is strongly electron-withdrawing (-I effect), which:
- Activates Chlorine Substituents : Enhances electrophilicity at the 2-position, facilitating nucleophilic substitution (e.g., SNAr with amines).
- Modifies Coupling Efficiency : In Suzuki-Miyaura reactions, electron-deficient aryl halides require higher catalyst loading (10 mol% Pd) or microwave-assisted heating (120°C, 30 min) .
- Spectroscopic Impact : Downfield shifts in ¹⁹F NMR (δ = -58 to -62 ppm) confirm electronic effects .
Q. What are the challenges in impurity profiling for this compound, and how are they addressed?
Methodological Answer: Common impurities include:
- Unreacted Intermediates : Residual 4-(trifluoromethoxy)phenylboronic acid detected via LC-MS at m/z 221.0 .
- Ester Hydrolysis Byproducts : Free acid forms (e.g., 2-chloro-6-(4-(trifluoromethoxy)phenyl)isonicotinic acid) identified by HPLC retention time shifts .
Mitigation : Use of scavenger resins (e.g., QuadraSil MP for Pd removal) and stability studies under varying pH/temperature .
Applications-Oriented Questions
Q. What evidence supports the potential of this compound as a bioactive scaffold?
Methodological Answer:
- Structural Analogs : Derivatives like ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole acetates show activity as kinase inhibitors (IC₅₀ < 1 µM) .
- In Silico Studies : Docking simulations suggest the trifluoromethoxy group enhances binding to hydrophobic enzyme pockets (e.g., COX-2) .
- In Vivo Validation : Radiolabeled analogs (¹⁴C-tagged) are used to study metabolic stability and tissue distribution .
Q. How are computational methods employed to optimize substituent effects in related isonicotinate derivatives?
Methodological Answer:
- DFT Calculations : Predict the impact of substituents (e.g., -Cl vs. -CF₃) on HOMO/LUMO energy gaps and redox potentials.
- QSAR Models : Correlate logP values (calculated via ChemAxon) with membrane permeability for lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
